Structure and molecular weight of (R)-2-(methoxymethyl)azetidine HCl
Structure and molecular weight of (R)-2-(methoxymethyl)azetidine HCl
An In-Depth Technical Guide to (R)-2-(methoxymethyl)azetidine HCl: Structure, Properties, and Application
Introduction
Azetidines, four-membered saturated nitrogen heterocycles, have emerged from relative obscurity to become highly valued scaffolds in modern medicinal chemistry.[1][2] Their unique combination of inherent ring strain (approximately 25.4 kcal/mol), conformational rigidity, and sp³-rich character provides a compelling structural framework for drug design.[2][3] This ring system offers a favorable balance between the high reactivity of aziridines and the conformational flexibility of pyrrolidines, allowing for the fine-tuning of a molecule's physicochemical and pharmacokinetic properties.[2][4] The incorporation of azetidine motifs has been shown to enhance metabolic stability, improve aqueous solubility, and provide precise vectors for interacting with biological targets.[1][3]
This guide focuses on a specific and valuable building block: (R)-2-(methoxymethyl)azetidine hydrochloride. As a chiral, enantiomerically pure compound, it serves as a critical starting material for the synthesis of complex pharmaceutical agents where stereochemistry is paramount for efficacy and safety. This document provides a detailed overview of its structure, molecular weight, physicochemical properties, and its strategic application in drug discovery, grounded in established scientific principles and methodologies.
Physicochemical and Structural Properties
The hydrochloride salt of (R)-2-(methoxymethyl)azetidine is the commonly supplied form, enhancing its stability and handling properties as a solid. The free base is a light yellow solid or liquid with a predicted boiling point of 114.2±13.0 °C.[5]
Key Physicochemical Data
| Property | Value (Free Base) | Value (HCl Salt) | Source |
| Molecular Formula | C₅H₁₁NO | C₅H₁₂ClNO | [5][6][7] |
| Molecular Weight | 101.15 g/mol | 137.61 g/mol | [5][6][7] |
| CAS Number | 935668-82-9 | 1396710-21-6 | [5][7] |
| Appearance | Light yellow solid | Powder | [5] |
| Storage Conditions | 2–8 °C, under inert gas | Cold-chain transportation | [5][7] |
| Predicted pKa | 10.51±0.40 | Not Applicable | [5] |
| Predicted Density | 0.911±0.06 g/cm³ | Not Applicable | [5] |
Chemical Structure
The structure features a four-membered azetidine ring with a methoxymethyl substituent at the C2 position. The "(R)" designation indicates the specific stereochemical configuration at this chiral center, which is crucial for its application in asymmetric synthesis.
Caption: 2D structure of (R)-2-(methoxymethyl)azetidine hydrochloride.
Synthesis and Characterization
The synthesis of azetidines is challenging due to the inherent ring strain, which makes ring-closure reactions energetically unfavorable.[8] Modern synthetic strategies have overcome these barriers, often involving intramolecular cyclization of γ-amino alcohols or their derivatives, or through cycloaddition reactions.[2][8]
General Synthetic Workflow
A plausible synthetic route to enantiopure 2-substituted azetidines starts from a commercially available chiral amino alcohol. The workflow involves protection of the amine, activation of the primary alcohol (e.g., as a tosylate or mesylate), followed by an intramolecular nucleophilic substitution to form the strained four-membered ring.
Caption: Generalized workflow for the synthesis of the target compound.
Structural Characterization
Confirming the identity, purity, and stereochemical integrity of the final compound is paramount. A multi-technique approach is standard practice:
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Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are used to confirm the core structure. Key signals would include the methoxy group singlet (~3.3 ppm), diastereotopic protons of the azetidine ring, and the methoxymethyl CH₂ group.
-
Mass Spectrometry (MS) : Provides the molecular weight of the parent ion, confirming the elemental composition.[9]
-
Infrared (IR) Spectroscopy : Shows characteristic absorptions for N-H bonds (in the protonated amine) and C-O ether linkages.
-
Chiral High-Performance Liquid Chromatography (HPLC) : Essential for determining the enantiomeric purity (e.e., enantiomeric excess) of the final product, ensuring the (R)-configuration is preserved.
Role in Drug Discovery and Medicinal Chemistry
The azetidine ring is no longer a synthetic curiosity but a privileged scaffold in drug development.[3][4] Its rigid structure reduces the entropic penalty of binding to a target protein and orients substituents in well-defined spatial vectors. Several FDA-approved drugs, including the anticancer agent cobimetinib and the antihypertensive drug azelnidipine, feature an azetidine core, highlighting its acceptance and utility in the pharmaceutical industry.[1]
(R)-2-(methoxymethyl)azetidine HCl is particularly valuable for several reasons:
-
Chiral Pool Synthesis : It provides a pre-defined stereocenter, saving steps and avoiding costly chiral separations in the synthesis of complex molecules.
-
Improved Pharmacokinetics : The azetidine nitrogen can be a site for further functionalization, while the methoxymethyl group can modulate lipophilicity and engage in hydrogen bonding, potentially improving cell permeability and metabolic stability.[1]
-
Novel Chemical Space : As a bioisostere for other common rings like pyrrolidine or piperidine, it allows chemists to explore novel chemical space and escape existing patent landscapes.
Experimental Protocol: Determination of Enantiomeric Purity by Chiral HPLC
This protocol outlines a self-validating system for quantifying the enantiomeric excess of (R)-2-(methoxymethyl)azetidine. The causality for each step is explained to ensure technical accuracy and reproducibility.
Objective: To separate and quantify the (R) and (S) enantiomers of 2-(methoxymethyl)azetidine using chiral HPLC with UV detection.
Rationale: Direct separation of enantiomers requires a chiral stationary phase (CSP) that can form transient, diastereomeric complexes with the analytes, leading to different retention times. A derivatization step is included because the parent amine has a poor UV chromophore, making sensitive detection difficult.
Sources
- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. img01.pharmablock.com [img01.pharmablock.com]
- 5. AZETIDINE,2-(METHOXYMETHYL)-,(2R)- | 935668-82-9 [amp.chemicalbook.com]
- 6. 2-(Methoxymethyl)azetidine | C5H11NO | CID 58227482 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1396710-21-6|(R)-2-(Methoxymethyl)azetidine hydrochloride|BLD Pharm [bldpharm.com]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 9. Azetidine [webbook.nist.gov]
